
7-chloro-3-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one
概要
説明
7-chloro-3-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one is a useful research compound. Its molecular formula is C16H13ClN2O and its molecular weight is 284.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 631627. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis
- Kravtsov et al. (2012) investigated the synthesis and crystal structures of similar benzodiazepin-2-ones, highlighting the impact of different substituents on the molecular structure and conformation. This study offers insights into how slight alterations in molecular structure can significantly influence the assembly mode in crystals (Kravtsov et al., 2012).
- Hameršak et al. (2003) explored the diastereoselective formation and directed homogeneous hydrogenation of related 1,4-benzodiazepin-2-ones. This research is essential for understanding the stereochemistry of these compounds (Hameršak et al., 2003).
Solubility Studies
- Jouyban et al. (2010) reported on the solubility of various 1,4-benzodiazepines in different solvents. This study is crucial for understanding the solubility behavior of these compounds, which can influence their application in various fields (Jouyban et al., 2010).
Conformational Studies
- Sunjic et al. (1979) synthesized a derivative of 7-chloro-3-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one and determined its conformation in solution, using a computer-assisted LIS-NMR method. This research provides valuable information on the conformation of these compounds in different environments (Sunjic et al., 1979).
Crystal and Molecular Structure Studies
- The structure of complexes involving similar compounds was determined, as reported by Dunphy and Lynton (1971). Such studies are vital for understanding the interactions and binding properties of these compounds (Dunphy & Lynton, 1971).
Inclusion Complex Formation
- Lipkowski et al. (2005) studied the formation of inclusion complexes in the 1,4-benzodiazepine-benzene system. This research is significant for understanding how these compounds interact with other molecules, which can have implications in drug delivery and material science (Lipkowski et al., 2005).
Safety and Hazards
将来の方向性
Future research could focus on further exploring the synthesis and potential applications of “7-chloro-3-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one” and its derivatives. As these compounds are derivatives of 1,4-benzodiazepine-2-ones , they may have potential uses in medicinal chemistry.
作用機序
Target of Action
The primary targets of 3-Methylnordazepam, like other benzodiazepines, are the gamma-aminobutyric acid (GABA) receptors in the Central Nervous System (CNS) . GABA is the primary inhibitory neurotransmitter in the CNS and plays a crucial role in reducing neuronal excitability .
Mode of Action
3-Methylnordazepam enhances the effect of GABA at the GABA_A receptor, resulting in sedative, sleep-inducing (hypnotic), anxiolytic, anticonvulsant, and muscle relaxant properties . It does this by increasing the frequency of the chloride channel opening within the GABA_A receptor, thereby allowing the flow of chloride ions into the neuron and making the neuron negatively charged and resistant to excitation .
Biochemical Pathways
The action of 3-Methylnordazepam primarily affects the GABAergic pathway. By enhancing the inhibitory effects of GABA, it decreases the firing rate of the body’s principal excitatory neurons, thereby reducing neuronal excitability and leading to the drug’s various effects .
Pharmacokinetics
They undergo hepatic metabolism and are excreted in the urine .
Result of Action
The enhancement of GABA’s inhibitory action leads to the characteristic effects of benzodiazepines, including sedation, hypnosis, reduced anxiety, muscle relaxation, and anticonvulsant activity . These effects make 3-Methylnordazepam potentially useful in a variety of clinical contexts, including the treatment of anxiety disorders, insomnia, muscle spasms, and seizure disorders .
Action Environment
The action of 3-Methylnordazepam, like other benzodiazepines, can be influenced by various environmental factors. For instance, the presence of other CNS depressants, such as alcohol, can potentiate the effects of the drug . Additionally, individual factors such as age, liver function, and genetic factors can influence the metabolism and, therefore, the efficacy and potential for adverse effects of the drug .
特性
IUPAC Name |
7-chloro-3-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-10-16(20)19-14-8-7-12(17)9-13(14)15(18-10)11-5-3-2-4-6-11/h2-10H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATGIBNNISQKBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30275406 | |
| Record name | NSC631627 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4699-82-5 | |
| Record name | NSC631627 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-3-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Methylnordazepam | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S62KWW42K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6H-Cyclopenta[b]thiophene, 2,5-dimethyl-3-phenyl-](/img/structure/B3032674.png)

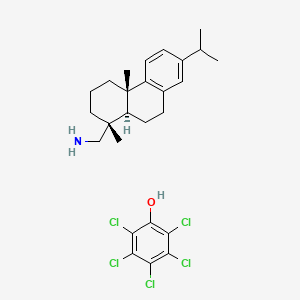
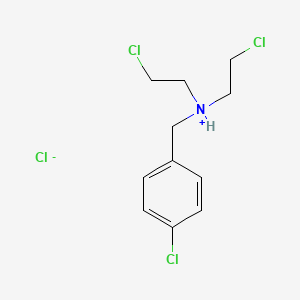
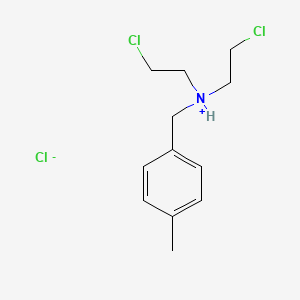

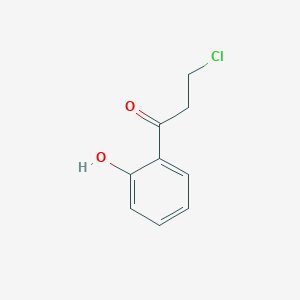

![1-[(Benzyloxy)methyl]-4-methoxybenzene](/img/structure/B3032688.png)
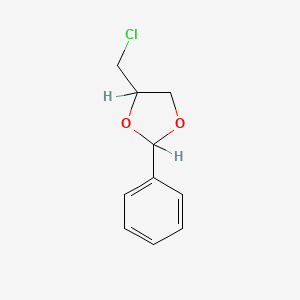

![(5S)-5-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid](/img/structure/B3032692.png)
![2-(Chloromethyl)-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B3032693.png)
